Ethyl6-bromo-3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 6-bromo-3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid.
Acetylation: The carboxylic acid is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetamido group.
Esterification: The final step involves esterification with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, THF).
Hydrolysis: Acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH), water or aqueous solvents.
Major Products
Substitution: Various substituted quinoline derivatives.
Reduction: Alcohol derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 6-bromo-3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is used in studies to understand the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl 6-bromo-3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and acetamido group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
- Ethyl 6-fluoro-3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
- Ethyl 6-iodo-3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Uniqueness
Ethyl 6-bromo-3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s binding affinity and specificity for certain biological targets.
Conclusion
Ethyl 6-bromo-3-acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable tool in medicinal chemistry, biological studies, and material science.
Properties
IUPAC Name |
ethyl 3-acetamido-6-bromo-2-oxo-1,4-dihydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4/c1-3-21-13(20)14(17-8(2)18)7-9-6-10(15)4-5-11(9)16-12(14)19/h4-6H,3,7H2,1-2H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKPZUMZSCFUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C=CC(=C2)Br)NC1=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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